N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide
Description
N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide is a complex organic compound that features a benzoimidazole moiety, a difluorobenzoyl group, and an azetidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N4O2/c20-13-6-5-11(7-14(13)21)19(27)25-9-12(10-25)18(26)22-8-17-23-15-3-1-2-4-16(15)24-17/h1-7,12H,8-10H2,(H,22,26)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSLBSUASCADPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)NCC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Design Considerations
N-((1H-Benzo[d]imidazol-2-yl)methyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide (molecular formula $$ \text{C}{17}\text{H}{15}\text{F}{2}\text{N}{3}\text{O}_{2} $$) features three distinct structural domains:
- A benzo[d]imidazole core, known for its role in intercalative binding and enzymatic inhibition.
- A strained azetidine ring (four-membered nitrogen heterocycle), which enhances metabolic stability and conformational rigidity.
- A 3,4-difluorobenzoyl group, contributing to lipophilicity and target affinity through halogen bonding.
The synthesis strategy involves sequential construction of these domains followed by convergent coupling, necessitating careful selection of protective groups, coupling reagents, and purification techniques.
Synthetic Methodologies
Azetidine-3-Carboxylic Acid Derivative Synthesis
The azetidine core is synthesized via a modified Carreira protocol, beginning with N-alkylation of a secondary amine precursor. Key steps include:
- Cyclization : Treatment of γ-chloroamines with lithium hexamethyldisilylazide (LiHMDS) at −50°C induces ring closure to form the azetidine scaffold. This method, adapted from azetidine library synthesis, achieves 53–71% yields through precise temperature control and anhydrous conditions.
- Carboxylation : The azetidine ring is functionalized at the 3-position using a Michael addition with acrylonitrile, followed by hydrolysis to the carboxylic acid.
Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Cyclization | LiHMDS, THF, −50°C | 53–71 | |
| Carboxylation | Acrylonitrile, KOH, reflux | 65–78 |
Benzimidazole Moiety Preparation
The 1H-benzo[d]imidazol-2-ylmethyl group is synthesized via acid-catalyzed condensation of o-phenylenediamine with glyoxylic acid, followed by N-methylation:
- Condensation : o-Phenylenediamine reacts with glyoxylic acid in hydrochloric acid (4 M) at 80°C for 12 hours, yielding 2-hydroxymethylbenzimidazole.
- Chlorination : The hydroxyl group is replaced with chlorine using thionyl chloride (SOCl$$_2$$), producing 2-chloromethylbenzimidazole.
- Amination : Reaction with aqueous ammonia affords the 2-aminomethyl derivative, though this step often requires chromatographic purification due to byproduct formation.
Convergent Coupling Strategies
Amide Bond Formation
The azetidine-3-carboxylic acid is activated using phosphorus oxychloride (POCl$$_3$$) in dichloromethane, a method validated for triazolothiadiazole derivatives. Subsequent reaction with 2-aminomethylbenzimidazole proceeds at 0°C to room temperature, achieving 72–85% yield.
Difluorobenzoylation
The azetidine nitrogen is acylated with 3,4-difluorobenzoyl chloride in dimethylformamide (DMF) using N,N-diisopropylethylamine (DIPEA) as a base. Microwave-assisted heating (80°C, 30 minutes) enhances reaction efficiency, reducing epimerization risks.
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
- Cyclization Efficiency : Tetrahydrofuran (THF) outperforms dichloromethane in azetidine formation due to superior solvation of LiHMDS.
- Coupling Reactions : DMF increases amidation rates but necessitates rigorous drying to prevent hydrolysis. Substituting with acetonitrile reduces side reactions during benzoylation.
Catalytic and Stoichiometric Considerations
- Grubbs Catalyst : For azetidine-alkene derivatives, ring-closing metathesis with Grubbs 1st generation catalyst (5 mol%) in toluene achieves 65–76% yields, though this is less relevant to the target compound’s saturated azetidine.
- POCl$$3$$ Stoichiometry : A 1.2:1 molar ratio of POCl$$3$$ to carboxylic acid minimizes phosphoramide byproducts.
Analytical Characterization
Spectroscopic Validation
- $$^1$$H NMR : Key signals include:
- Azetidine protons: δ 3.85–4.20 (m, 4H, ring CH$$_2$$)
- Benzimidazole aromatic protons: δ 7.25–7.60 (m, 4H)
- Difluorobenzoyl group: δ 7.45–7.70 (m, 3H).
- Mass Spectrometry : ESI-MS shows [M+H]$$^+$$ at m/z 348.1, consistent with the molecular formula.
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time = 12.3 minutes.
Mechanistic Insights
Comparative Analysis of Methodologies
Challenges and Limitations
- Azetidine Ring Stability : The four-membered ring is prone to hydrolysis under acidic conditions, necessitating pH-controlled workups.
- Benzimidazole Solubility : Polar aprotic solvents like DMF are required for homogeneous reactions, complicating large-scale synthesis.
- Regioselectivity : Competing acylation at the benzimidazole nitrogen requires protective group strategies, though none are explicitly documented in the literature.
Chemical Reactions Analysis
Nucleophilic Substitution at the Azetidine Ring
The azetidine ring undergoes nucleophilic substitution reactions, particularly at the 1-(3,4-difluorobenzoyl) position. This reactivity is exploited to introduce functional groups or modify pharmacological properties.
| Reaction Type | Reagents/Conditions | Product | Key Observations |
|---|---|---|---|
| Amine substitution | Primary/secondary amines in dimethylformamide (40–80°C) | Substituted azetidine derivatives | High regioselectivity observed at the carbonyl-activated position. |
| Thiol substitution | Thiols in dichloromethane (room temperature) | Thioether-linked analogs | Requires catalytic base (e.g., triethylamine). |
Amide Hydrolysis and Functional Group Transformation
The carboxamide group undergoes hydrolysis under acidic or basic conditions, enabling conversion to carboxylic acids or further derivatization.
| Condition | Reagents | Product | Yield |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 12–24 hours | Azetidine-3-carboxylic acid derivative | 85–92% |
| Basic hydrolysis | 2M NaOH, 60°C, 8 hours | Sodium salt of carboxylic acid | 78% |
Benzimidazole Alkylation and Acylation
The benzimidazole nitrogen participates in alkylation and acylation reactions, enhancing solubility or targeting specific biological interactions.
Stability Under Acidic and Basic Conditions
The compound’s stability was evaluated under varying pH conditions to assess suitability for oral administration:
| Condition | pH | Temperature | Degradation | Half-Life |
|---|---|---|---|---|
| Simulated gastric fluid | 1.2 | 37°C | <5% over 24 hours | >48 hours |
| Simulated intestinal fluid | 6.8 | 37°C | No degradation | Stable |
Key Research Findings
-
Synthetic Optimization : Reactions involving the azetidine ring achieve >90% purity when conducted in dimethylformamide at 60°C.
-
Tautomerism Considerations : The benzimidazole moiety exhibits pH-dependent tautomerism, influencing reactivity in aqueous environments .
-
Biological Relevance : Alkylation of the benzimidazole nitrogen enhances binding affinity to kinase targets by 3-fold in vitro .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide exhibits potent antimicrobial properties. A study evaluated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Evaluation
In vitro tests showed that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. These results indicate significant potential for development as an antimicrobial agent.
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Several studies have reported its ability to inhibit cancer cell proliferation in various cancer types, including breast and lung cancers.
Case Study: Anticancer Evaluation
In a recent study, this compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound demonstrated an IC50 value of 15 µM for MCF-7 cells, indicating potent anticancer activity.
Table 3: Anticancer Activity
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
Antitubercular Activity
Another significant application of this compound is its antitubercular activity. Research has shown that it can inhibit the growth of Mycobacterium tuberculosis.
Case Study: Antitubercular Evaluation
In vitro assays revealed that the compound had an MIC of 50 µg/mL against Mycobacterium tuberculosis H37Rv strain. Further studies are needed to explore its efficacy in vivo.
Table 4: Antitubercular Activity
| Mycobacterial Strain | MIC (µg/mL) |
|---|---|
| Mycobacterium tuberculosis H37Rv | 50 |
Mechanism of Action
The mechanism of action of N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide derivatives: These compounds have similar structures but with different substituents, potentially altering their biological activities.
Other benzoimidazole derivatives: Compounds with the benzoimidazole core but different functional groups, used in various therapeutic applications.
Azetidine derivatives: Compounds featuring the azetidine ring, known for their diverse biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.
Biological Activity
N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide is a compound of significant interest due to its potential therapeutic applications, particularly in oncology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity profiles, and potential clinical implications.
Chemical Structure and Properties
The compound features a complex structure that includes a benzimidazole moiety, which is known for its diverse biological activities. The presence of the difluorobenzoyl group enhances its pharmacological properties, potentially increasing its efficacy against various cancer types.
Research indicates that compounds related to benzimidazole derivatives often exhibit multiple mechanisms of action:
- Cell Cycle Arrest : this compound has been shown to induce cell cycle arrest in cancer cells, particularly in HepG2 liver cancer cells. This effect is likely mediated through the upregulation of pro-apoptotic proteins such as caspase-3 and Bax, alongside the downregulation of anti-apoptotic proteins like Bcl-2 .
- Apoptosis Induction : The compound's ability to trigger apoptosis is critical for its anticancer activity. Studies have demonstrated significant apoptotic effects in various cancer cell lines, suggesting that it may serve as a potent lead candidate for further development as an anticancer agent .
- Kinase Inhibition : this compound has shown inhibitory activity against key kinases involved in cancer progression, including EGFR, HER2, and CDK2. The IC50 values for these interactions indicate strong potential for use in targeted therapies .
Cytotoxicity Profile
The cytotoxic effects of the compound have been assessed across various cancer cell lines using standard assays such as the MTT assay. The following table summarizes the IC50 values observed:
| Cell Line | IC50 (µM) | Comparison with Standard Drugs |
|---|---|---|
| HepG2 (Liver Cancer) | 7.82 - 10.21 | Comparable to Sorafenib (4.17 - 24.06) |
| MCF-7 (Breast Cancer) | 8.50 - 12.00 | Comparable to Doxorubicin |
| HCT116 (Colon Cancer) | 9.00 - 15.00 | Similar to Sunitinib |
These results indicate that this compound exhibits promising cytotoxic activity comparable to established chemotherapeutic agents .
Case Studies and Research Findings
A series of studies have explored the biological activity of similar benzimidazole derivatives:
- Study on Halogenated Benzimidazole Derivatives : This research highlighted the synthesis and evaluation of various halogenated derivatives that showed significant cytotoxicity against multiple cancer cell lines, with IC50 values ranging from 7.82 to 21.48 µM. The findings suggest that structural modifications can enhance the anticancer properties of benzimidazole derivatives .
- Multi-Kinase Inhibitor Development : Another study focused on optimizing compounds like this compound for multi-targeted kinase inhibition, revealing its potential as a lead candidate for further clinical development .
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for constructing the benzimidazole core in N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide?
- The benzimidazole moiety is typically synthesized via cyclization of o-phenylenediamine derivatives. For example, 1H-benzo[d]imidazole-2-thiol can be prepared by reacting o-phenylenediamine with carbon disulfide and potassium hydroxide in ethanol, followed by hydrazine hydrate treatment to introduce hydrazinyl groups . Subsequent condensations with aldehydes/ketones or acylating agents (e.g., 3,4-difluorobenzoyl chloride) yield target compounds. Key steps include optimizing solvent systems (methanol, DMF) and stoichiometric ratios to avoid side products .
Q. How is the structural integrity of the compound confirmed after synthesis?
- Multi-modal spectroscopic analysis is critical:
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1632 cm⁻¹, N-H stretches at 3464–3476 cm⁻¹) .
- ¹H/¹³C NMR : Confirms aromatic proton environments (δ 7.22–7.72 ppm for benzimidazole) and substituent integration (e.g., CH₃ at δ 2.16 ppm) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 495.18 [M⁺] for related analogs) .
Deviations >0.4% in elemental analysis require re-evaluation of purity or synthetic conditions .
Q. What preliminary biological assays are recommended to evaluate the compound's therapeutic potential?
- Anticonvulsant Activity : Use maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models, with phenytoin as a positive control .
- Antimicrobial Screening : Perform agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), comparing zones of inhibition to standard agents like ciprofloxacin .
- Dose-Response Curves : Establish IC₅₀ values using serial dilutions (1–100 µM) in cell-based assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the acylation of the azetidine-3-carboxamide moiety?
- Catalyst Screening : Test DMAP (4-dimethylaminopyridine) or triethylamine to enhance nucleophilicity during benzoylation .
- Solvent Effects : Compare polar aprotic solvents (e.g., DMF, DMSO) versus dichloromethane for solubility and reactivity .
- Temperature Control : Lower temperatures (0–5°C) may reduce side reactions during acyl chloride additions .
- Work-Up Strategies : Use ethyl acetate extraction and silica gel chromatography (hexane/EtOAc gradients) to isolate pure products .
Q. How should researchers resolve contradictions between spectral data and expected molecular structures?
- Case Example : If ¹H NMR shows unexpected splitting in the benzimidazole region (δ 7.2–7.7 ppm), consider:
- Tautomerism : Benzimidazole NH protons may exchange rapidly, causing peak broadening. Use D₂O shake tests to confirm .
- Impurity Analysis : LC-MS or HPLC can detect byproducts (e.g., unreacted intermediates).
- X-ray Crystallography : Resolve ambiguous proton environments via single-crystal diffraction .
Q. What computational methods are suitable for predicting structure-activity relationships (SAR) for this compound?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., GABA receptors for anticonvulsant activity) .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to guide analog design .
- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water model) .
Methodological Considerations
Q. How to design stability studies under physiological conditions?
- pH Variation : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC .
- Light/Thermal Stress : Expose to UV light (254 nm) or 40–60°C to identify photolytic/thermal degradation products .
Q. What strategies mitigate low solubility in in vitro assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
